3-Chloro-6-(trifluoromethyl)pyridazin-4-amine
Description
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 6, and an amino (-NH₂) group at position 3. Its molecular formula is C₅H₃ClF₃N₃ (calculated based on structural analogs in ). This compound is of significant interest in medicinal chemistry and agrochemical research due to the electronic and steric effects imparted by the trifluoromethyl group, which enhances metabolic stability and bioavailability .
The synthesis of this compound is exemplified in patent-derived reaction steps, where it serves as a key intermediate in the preparation of bioactive molecules .
Properties
Molecular Formula |
C5H3ClF3N3 |
|---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-2(10)1-3(11-12-4)5(7,8)9/h1H,(H2,10,11) |
InChI Key |
STNDBNPKJGANHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1C(F)(F)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine typically involves the reaction of 6-trifluoromethylpyridazin-3(2H)-one with chlorinating agents. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazines with various functional groups.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 3-chloro-6-(trifluoromethyl)pyridazin-4-amine exhibit potent antimicrobial properties. For instance, studies have shown that certain analogs demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound's mechanism involves inhibition of specific bacterial enzymes, making it a candidate for developing new antibiotics .
Cancer Research
The compound has also been explored for its potential in cancer treatment. It acts as an inhibitor of various cancer-related pathways, particularly through targeting specific kinases involved in cell proliferation and survival. In vitro studies have demonstrated that certain derivatives can reduce tumor cell viability effectively, suggesting a promising role in cancer therapeutics .
Agrochemical Applications
Pesticide Development
The trifluoromethyl group enhances the stability and lipophilicity of pyridazine derivatives, making them suitable for use as pesticides. Research has focused on synthesizing new agrochemicals based on this structure to combat resistant pests and diseases in crops. Field trials have shown improved efficacy compared to traditional compounds, indicating its potential for agricultural applications .
Herbicide Properties
Additionally, this compound has been investigated for its herbicidal properties. The compound's ability to inhibit specific plant growth regulators allows it to serve as a selective herbicide, minimizing damage to crops while effectively controlling weed populations .
Chemical Synthesis and Research
Synthetic Pathways
The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and cyclization processes. Researchers have developed several synthetic routes that optimize yield and purity, contributing to its accessibility for further research and application development .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions of this compound with biological targets. These computational approaches help identify potential binding sites and affinities, guiding the design of more effective derivatives with enhanced biological activity .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Pyridazine Derivatives with Halogen and Trifluoromethyl Substitutions
Pyridazine derivatives with halogen and trifluoromethyl substituents are widely studied for their biological and physicochemical properties. Below is a comparative analysis of key analogs:
Key Insights :
Pyridine and Pyrimidine Analogs
Pyridine and pyrimidine analogs with similar substituents exhibit distinct electronic profiles due to differences in aromatic nitrogen placement:
Key Insights :
Fused Heterocyclic Derivatives
Fused heterocycles derived from pyridazine demonstrate unique pharmacological profiles:
Biological Activity
3-Chloro-6-(trifluoromethyl)pyridazin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article provides a detailed overview of its biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₆H₄ClF₃N₂ and a molecular weight of 196.56 g/mol. Its structure features a pyridazine ring characterized by the presence of a chloro group at position 3 and a trifluoromethyl group at position 6. This specific arrangement of substituents contributes to its unique reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClF₃N₂ |
| Molecular Weight | 196.56 g/mol |
| Appearance | White to yellow crystalline powder |
Biological Activity
Research indicates that this compound exhibits notable interactions with various biological targets, making it a promising candidate for drug development. The compound has been studied for its potential inhibitory effects on specific enzymes and receptors involved in disease processes.
The biological activity of this compound is primarily attributed to its ability to bind to target proteins, influencing their function. Interaction studies have demonstrated that it can inhibit certain enzymes, although detailed quantitative assays are necessary to fully understand its efficacy and mechanism of action.
Case Studies and Research Findings
-
Inhibitory Effects on Enzymes :
- A study explored the compound's inhibitory effects on branched-chain amino acid transaminases (BCATs), which are known to play a crucial role in various cancers. The results indicated that derivatives of this compound could serve as effective inhibitors, demonstrating high selectivity and cellular activity .
-
Pharmacological Potential :
- Another research effort highlighted the structural similarities between this compound and other bioactive compounds, suggesting its potential as a lead compound for developing new therapeutic agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Optimization of each synthetic step is crucial for achieving high yields and purity. Various derivatives have been synthesized to explore their altered biological activities or physicochemical properties.
| Derivative Name | CAS Number | Structural Features |
|---|---|---|
| 3-Chloro-4-(difluoromethyl)-6-(trifluoromethyl)pyridin-2-amine | 1805923-55-0 | Contains difluoromethyl instead of trifluoromethyl at position 4 |
| 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | 1227595-72-3 | Chlorine at position 5 instead of position 3 |
| 4-Chloro-6-(trifluoromethyl)pyridin-2-amine | 117519-06-9 | Chlorine at position 4 |
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-6-(trifluoromethyl)pyridazin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fusion reactions. For example, reacting 3-chloro-6-(trifluoromethyl)pyridazine with ammonia or amines under controlled conditions (e.g., 80–120°C, inert atmosphere) can yield the target compound. Catalysts like Cu(I) or Pd-based systems may enhance efficiency . Fusion reactions with aliphatic/aromatic amines in solvent-free conditions have been reported for analogous pyridazine derivatives, achieving moderate-to-high yields (40–75%) . Characterization via H/C NMR and elemental analysis is critical to confirm purity and structure.
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H NMR (δ 6.8–8.2 ppm for pyridazine protons) and C NMR (δ 110–160 ppm for aromatic carbons) to confirm substitution patterns .
- X-ray Crystallography : Resolve crystal structures to determine bond angles and spatial arrangement, as demonstrated for related trifluoromethylpyridazine derivatives .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
- HPLC : Ensure ≥95% purity using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies for similar pyridazines show degradation <5% over 12 months under these conditions. Monitor via periodic HPLC analysis. Avoid aqueous solutions at neutral/basic pH, as trifluoromethyl groups may hydrolyze .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound in different assay systems?
- Methodological Answer :
- Assay Replication : Repeat experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing Cl with Br or modifying the trifluoromethyl group) to isolate pharmacophoric elements .
- Computational Docking : Model interactions with putative targets (e.g., kinases) using Schrödinger Suite or AutoDock to rationalize discrepancies .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict regioselectivity (e.g., substitution at C-4 vs. C-6) .
- Hammett Analysis : Corlate substituent effects (σ values) with reaction rates using meta/para-substituted aryl amines .
- Solvent Modeling : Simulate polarity effects (e.g., DMSO vs. THF) on activation energy using COSMO-RS .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer :
- Fragment-Based Design : Introduce bioisosteres (e.g., replacing Cl with CFO) while maintaining the pyridazine core .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA on a library of analogs to map electrostatic/hydrophobic contributions to activity .
- In Vivo PK/PD Studies : Assess bioavailability and target engagement in rodent models, focusing on metabolic stability of the trifluoromethyl group .
Experimental Design & Safety
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (UN3286). Avoid water contact to prevent toxic gas release .
- First Aid : For skin contact, rinse with 0.1 M HCl (neutralizes basic byproducts) followed by soap/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
